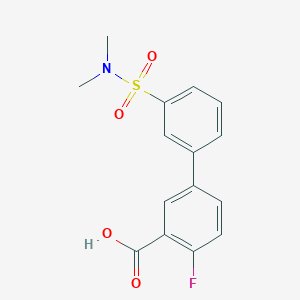
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid and can be used to study the effects of trifluoromethylation on various molecules. This compound has been studied extensively in the laboratory and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, has a wide range of scientific research applications. It has been used in the study of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes such as lipases, proteases, and cytochrome P450 enzymes. It has also been used to study the effects of trifluoromethylation on various molecules, and it has been used in the study of drug metabolism. Additionally, this compound has been used in the development of new drugs, as it has been shown to have potential anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, is not fully understood. However, it is believed that the trifluoromethyl group of this compound is responsible for its biological effects. This group is thought to interact with nucleophilic groups on proteins, leading to the inhibition of enzyme activity. Additionally, this compound is thought to interact with lipids and other molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, has been found to have a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of various enzymes, including lipases, proteases, and cytochrome P450 enzymes. Additionally, it has been found to have potential anti-inflammatory and anti-cancer properties. Furthermore, this compound has been found to interact with lipids and other molecules, leading to changes in their structure and function.
実験室実験の利点と制限
The use of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is its ability to inhibit the activity of various enzymes, which can be useful in the study of drug metabolism and the development of new drugs. Additionally, this compound has been found to have potential anti-inflammatory and anti-cancer properties, which can be useful in the study of these conditions. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not yet fully understood how this compound interacts with proteins and other molecules, which can make it difficult to study its effects in detail.
将来の方向性
There are a number of potential future directions for the use of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it interacts with proteins and other molecules. Additionally, further research could be done to explore the potential anti-inflammatory and anti-cancer properties of this compound, as well as its potential as a drug development tool. Finally, this compound could be used to study the effects of trifluoromethylation on various molecules, which could lead to the development of new compounds with useful properties.
合成法
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, is a multi-step process that involves the trifluoromethylation of benzoic acid. The first step involves the reaction of benzoic acid with methyl trifluoromethanesulfonate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces the trifluoromethylated benzoic acid, which is then reacted with dimethylsulfamoyl chloride to form the desired product. The final product is then purified using column chromatography.
特性
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-20(2)25(23,24)14-5-3-4-10(9-14)11-6-12(15(21)22)8-13(7-11)16(17,18)19/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQMTUHSKSFAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














